molecular formula C12H12N2O2S B2990796 3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid CAS No. 1368359-84-5

3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid

Cat. No. B2990796
CAS RN: 1368359-84-5
M. Wt: 248.3
InChI Key: DUPJONWULODFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid” is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.3 . It is also known by the synonym "Benzoic acid, 3-[[(4-methyl-2-thiazolyl)methyl]amino]-" .


Molecular Structure Analysis

The molecular structure of “3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including the 3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid, have been investigated for their potential as antimicrobial agents . These compounds have shown activity against a range of microbial strains, including both gram-positive and gram-negative bacteria. The mechanism of action often involves the disruption of bacterial cell wall synthesis or protein synthesis inhibition.

Antitumor Research

Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities . These compounds may interfere with the proliferation of cancer cells by inducing apoptosis or inhibiting key enzymes involved in the cancer cell growth cycle. The specific compound may be part of ongoing research to develop new chemotherapeutic agents.

Pharmacological Significance

In pharmacology, thiazole compounds have been recognized for their therapeutic potential in treating various diseases . They have been used in the synthesis of drugs with analgesic, anti-inflammatory, and antihypertensive properties. The compound’s role in drug synthesis could be pivotal in creating new medications with improved efficacy and reduced side effects.

Biochemical Role

Thiazoles play a significant role in biochemistry, particularly as a core structure in Vitamin B1 (thiamine) . Thiamine is essential for carbohydrate metabolism and normal neural function. Derivatives like 3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid could be studied for their biochemical behavior and potential as a dietary supplement.

Neuroprotective Effects

Some thiazole derivatives have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound may be part of research efforts aimed at discovering new treatments for conditions such as Alzheimer’s and Parkinson’s disease.

Role in Drug Resistance

Thiazole derivatives are also being explored for their role in overcoming drug resistance . They may act as efflux pump inhibitors or modify the target site of antibiotics to overcome resistance mechanisms in pathogenic bacteria.

properties

IUPAC Name

3-[(4-methyl-1,3-thiazol-2-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-7-17-11(14-8)6-13-10-4-2-3-9(5-10)12(15)16/h2-5,7,13H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPJONWULODFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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